Cas no 4533-42-0 (1-(4-Nitrophenyl)-1H-pyrrole)
1-(4-Nitrophenyl)-1H-pyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-Nitrophenyl)-1H-pyrrole
- 1-(4-nitrophenyl)pyrrole
- 1H-Pyrrole,1-(4-nitrophenyl)-
- 1-(p-Nitrophenyl)pyrrole
- 1H-Pyrrole, 1-(4-nitrophenyl)-
- NSC116803
- 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole
- (4-nitrophenyl)pyrrole
- 1-(4-nitrophenyl) pyrrole
- PWCFKNYSCGRNRW-UHFFFAOYSA-N
- 1-(4-Nitrophenyl)-1H-pyrrole #
- SBB090736
- STK192844
- BBL000174
- 1-(1H-Pyrrol-1-yl)-4-nitrobenzene
- NSC
- 4533-42-0
- AM20060985
- NSC 116803
- DTXSID50196482
- J-503367
- MFCD00119340
- SCHEMBL2240147
- AKOS000285854
- FT-0605762
- InChI=1/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8
- 11P-400S
- N0584
- NSC-116803
- SB63940
- ALBB-023146
- DB-001906
-
- MDL: MFCD00119340
- Inchi: 1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H
- InChI Key: PWCFKNYSCGRNRW-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(=CC=1)N1C=CC=C1)=O
Computed Properties
- Exact Mass: 188.05900
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 201
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.9
- Topological Polar Surface Area: 50.8
Experimental Properties
- Color/Form: Uncertain
- Density: 1.2±0.1 g/cm3
- Melting Point: 180-183 °C(lit.)
- Boiling Point: 327.7°C at 760 mmHg
- Flash Point: 152.0±23.2 °C
- Refractive Index: 1.613
- PSA: 50.75000
- LogP: 2.90870
- Solubility: Uncertain
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
1-(4-Nitrophenyl)-1H-pyrrole Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R36/37/38
1-(4-Nitrophenyl)-1H-pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(4-Nitrophenyl)-1H-pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N545293-10mg |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N545293-50mg |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 50mg |
$ 65.00 | 2022-06-03 | ||
| TRC | N545293-100mg |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 100mg |
$ 80.00 | 2022-06-03 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138862-5g |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 98% | 5g |
¥202.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138862-25g |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 98% | 25g |
¥712.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N138862-1g |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 98% | 1g |
¥54.90 | 2023-09-01 | |
| Alichem | A109006072-100g |
1-(4-Nitrophenyl)-1H-pyrrole |
4533-42-0 | 95% | 100g |
$347.36 | 2023-09-01 | |
| Chemenu | CM111735-5g |
1-(4-nitrophenyl)-1H-pyrrole |
4533-42-0 | 95%+ | 5g |
$57 | 2021-08-06 | |
| Chemenu | CM111735-10g |
1-(4-nitrophenyl)-1H-pyrrole |
4533-42-0 | 95%+ | 10g |
$121 | 2021-08-06 | |
| Chemenu | CM111735-25g |
1-(4-nitrophenyl)-1H-pyrrole |
4533-42-0 | 95%+ | 25g |
$237 | 2021-08-06 |
1-(4-Nitrophenyl)-1H-pyrrole Suppliers
1-(4-Nitrophenyl)-1H-pyrrole Related Literature
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Byeong Hyo Kim,Seolhee Bae,Ahra Go,Hyunseung Lee,Cheoloh Gong,Byung Min Lee Org. Biomol. Chem. 2016 14 265
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Debkumar Nandi,Samarjeet Siwal,Kaushik Mallick New J. Chem. 2017 41 3082
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Hai Truong Nguyen,Duy-Khiem Nguyen Chau,Phuong Hoang Tran New J. Chem. 2017 41 12481
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Shakeel Alvi,Rashid Ali Org. Biomol. Chem. 2021 19 9732
-
Yang Gao,Chunpu Li,Bin Xu,Hong Liu Org. Chem. Front. 2019 6 410
Additional information on 1-(4-Nitrophenyl)-1H-pyrrole
Recent Advances in the Study of 1-(4-Nitrophenyl)-1H-pyrrole (CAS: 4533-42-0) in Chemical Biology and Pharmaceutical Research
1-(4-Nitrophenyl)-1H-pyrrole (CAS: 4533-42-0) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitrophenyl and pyrrole moieties, has demonstrated promising biological activities and synthetic utility. Recent studies have explored its potential as a building block for novel drug candidates and its unique physicochemical properties that make it valuable for various biomedical applications.
In the field of antimicrobial research, a 2023 study published in the Journal of Medicinal Chemistry investigated the compound's structural analogs against multidrug-resistant bacterial strains. The research team found that derivatives of 1-(4-Nitrophenyl)-1H-pyrrole exhibited potent activity against Gram-positive pathogens, with minimum inhibitory concentrations (MICs) in the range of 2-8 μg/mL. The presence of the nitro group at the para position was identified as crucial for this antibacterial activity, suggesting potential for development as novel antibiotics targeting resistant bacterial infections.
Recent synthetic chemistry advancements have highlighted the versatility of 4533-42-0 as a precursor for more complex molecular architectures. A 2024 publication in Organic Letters described an efficient Pd-catalyzed cross-coupling reaction using this compound, enabling the synthesis of diverse pyrrole-containing scaffolds. The study reported excellent yields (85-92%) and demonstrated the compound's stability under various reaction conditions, making it particularly valuable for medicinal chemistry applications where structural diversity is essential.
In cancer research, preliminary in vitro studies have shown that certain 1-(4-Nitrophenyl)-1H-pyrrole derivatives exhibit selective cytotoxicity against specific cancer cell lines. A recent screening conducted at the National Cancer Institute identified several analogs with promising activity against pancreatic cancer cells (IC50 values ranging from 0.8-3.2 μM), while showing minimal toxicity to normal cells. The mechanism of action appears to involve inhibition of key signaling pathways, though further investigation is required to fully elucidate the molecular targets.
The compound's photophysical properties have also attracted attention in the development of fluorescent probes and biosensors. Research published in Analytical Chemistry (2023) demonstrated that 1-(4-Nitrophenyl)-1H-pyrrole derivatives exhibit strong fluorescence emission with large Stokes shifts, making them suitable for biological imaging applications. These properties are being explored for real-time monitoring of cellular processes and as potential diagnostic tools.
From a drug development perspective, recent pharmacokinetic studies have provided valuable insights into the absorption and metabolism of this compound class. A 2024 ADMET study revealed that while the parent compound shows moderate bioavailability (F = 42% in rat models), certain structural modifications can significantly improve both solubility and membrane permeability. These findings are guiding the design of next-generation derivatives with optimized drug-like properties.
Looking forward, the unique combination of synthetic accessibility, biological activity, and physicochemical properties positions 1-(4-Nitrophenyl)-1H-pyrrole as a promising scaffold for future drug discovery efforts. Ongoing research is focusing on structure-activity relationship studies to identify the most pharmacologically relevant derivatives, as well as exploring its potential in combination therapies and targeted drug delivery systems.
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